molecular formula C7H16O B1294636 4,4-Dimethyl-1-pentanol CAS No. 3121-79-7

4,4-Dimethyl-1-pentanol

Cat. No. B1294636
CAS RN: 3121-79-7
M. Wt: 116.2 g/mol
InChI Key: OWCNPTHAWPMOJU-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-pentanol is a chemical compound that belongs to the class of organic compounds known as alcohols. Alcohols are characterized by the presence of one or more hydroxyl (-OH) groups attached to a carbon atom. In the case of 4,4-Dimethyl-1-pentanol, the structure would suggest that it is a pentanol derivative with two methyl groups attached to the fourth carbon in the chain.

Synthesis Analysis

The synthesis of compounds structurally related to 4,4-Dimethyl-1-pentanol can involve various chemical reactions. For instance, the synthesis of 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one was achieved using 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone through condensation and hydrogenation processes, achieving high yields and purity . This suggests that similar methods could potentially be applied to synthesize 4,4-Dimethyl-1-pentanol or its derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 4,4-Dimethyl-1-pentanol has been studied using various spectroscopic techniques. For example, the molecular structure of dimethyl(2,4-pentanedionato)gold(III) was determined using gas-phase electron diffraction, revealing a square-planar structure . Although this compound is a gold complex, the study of its acetylacetone ligand can provide insights into the molecular structure of related pentanone derivatives.

Chemical Reactions Analysis

Chemical reactions involving molecules with similar structures to 4,4-Dimethyl-1-pentanol have been explored. The gas-phase pyrolysis of 2,4-dimethyl-2,4-pentanediol, a related diol, follows a first-order rate law and proceeds through a concerted six-membered cyclic transition-state mechanism, yielding products such as acetone, isobutene, and H2O . This information could be relevant when considering the thermal stability and decomposition pathways of 4,4-Dimethyl-1-pentanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of molecules structurally related to 4,4-Dimethyl-1-pentanol can be inferred from studies on similar compounds. For instance, the conformational analysis of a diastereoisomeric pair of 2,2-dimethyl-4-phenyl-3-pentanols using NMR, IR, GC, and MS analyses revealed the presence of dominant conformers and the importance of CH/π interactions . Additionally, the gas-phase reactions of 2,4-dimethyl-2-pentanol with OH radicals in the presence of NOx have been studied, identifying various products and providing evidence for alkoxy radical isomerization . These studies contribute to a better understanding of the reactivity and stability of compounds like 4,4-Dimethyl-1-pentanol.

Scientific Research Applications

  • Thermophysical Property Analysis

    • Field : Physical Chemistry
    • Application : 4,4-Dimethyl-1-pentanol is used in the analysis of thermophysical properties. This includes properties like boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, and thermal conductivity .
    • Method : These properties are evaluated using the NIST ThermoData Engine software package . This involves dynamic data analysis of the compound .
    • Results : The results include a range of temperature-dependent properties. For example, the boiling temperature, density, and enthalpy vary as a function of temperature .
  • Chemical Ionization Mass Spectrometry

    • Field : Analytical Chemistry
    • Application : 4,4-Dimethyl-1-pentanol has been studied using chemical ionization mass spectrometry .
    • Method : The method involves ionizing the compound and analyzing the resulting ions using a mass spectrometer .
    • Results : The results of this study are not specified in the source .
  • Polymerization

    • Field : Polymer Chemistry
    • Application : 4,4-Dimethyl-1-pentanol is used in the polymerization of 1,1′- (1,3-phenylene) diethanol (1,3-diol) and diisopropyl adipate .
    • Method : The method involves reacting 4,4-Dimethyl-1-pentanol with other compounds to form a polymer .
    • Results : The results of this study are not specified in the source .
  • Synthesis of Tertiary 2-Aminoquinoline Derivatives

    • Field : Organic Chemistry
    • Application : 4,4-Dimethyl-1-pentanol has been used in the synthesis of tertiary 2-aminoquinoline derivatives .
    • Method : The method involves reacting 4,4-Dimethyl-1-pentanol with other compounds to form the desired product .
    • Results : The results of this study are not specified in the source .

Safety And Hazards

4,4-Dimethyl-1-pentanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid. It can cause skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation .

properties

IUPAC Name

4,4-dimethylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-7(2,3)5-4-6-8/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCNPTHAWPMOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185137
Record name 1-Pentanol, 4,4-dimethyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-1-pentanol

CAS RN

3121-79-7
Record name 4,4-Dimethyl-1-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003121797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentanol,4-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96804
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Pentanol, 4,4-dimethyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentanol, 4,4-dimethyl-
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Record name 4,4-DIMETHYL-1-PENTANOL
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP386P7VBK
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Synthesis routes and methods

Procedure details

To a stirred solution of 4,4-dimethyl-pent-2-yn-1-ol (3.1 g, 27.6 mmol) in ethanol (30 ml) is added 10% palladium on carbon (0.3 g). The mixture is stirred under an atmosphere of hydrogen for 16 h. The reaction mixture is filtered through a pad of celite and the celite bed is washed with methanol (10 ml). The filtrate thus obtained is concentrated and the crude product is purified by column chromatography (5-10% ethyl acetate/hexane) to afford 4,4-dimethyl-pentan-1-ol and 4,4-dimethyl-pentan-1-al. To a stirred solution of 4,4-dimethyl-pentan-1-al (0.85 g, 7.45 mmol) in methanol (12 ml) is added sodium borohydride (0.56 g, 14.9 mmol) at 0° C. The reaction mixture is stirred at RT for 1.5 h. On completion, the solvent is evaporated and then diluted with ethyl acetate (30 ml). The organic layer is washed with water (2×20 ml), brine (20 ml), dried over sodium sulfate and concentrated affording 4,4-dimethyl-pentan-1-ol (1.52 g, 13.1 mmol, 48%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
ZM Berinde - Studia Universitatis Babes-Bolyai, Chemia, 2009 - search.ebscohost.com
The paper is devoted to the modelling of a class of molecular compounds containing heteroatoms (alcohols) by means of the concept of weighted electronic distance and the …
Number of citations: 1 search.ebscohost.com
ML Mihailović, Ž C̆eković, D Jeremić - Tetrahedron, 1965 - Elsevier
The lead tetraacetate oxidation of saturated aliphatic alcohols, with structures which do not permit 1,5-cyclization, gave tetrahydropyran derivatives in yields not exceeding 16%. The …
Number of citations: 27 www.sciencedirect.com
CL Yaws, JR Hopper, SD Sheth, M Han, RW Pike - Waste Management, 1998 - Elsevier
A new correlation which provides reliable solubility values down to very, very low concentrations is presented for solubility of alcohols in water. The correlation is based on boiling point …
Number of citations: 45 www.sciencedirect.com
KW Dixon, FA Hoffstadt - 1981 - osti.gov
Frother for coal flotation (Patent) | OSTI.GOV skip to main content Sign In Create Account Show search Show menu OSTI.GOV title logo US Department of Energy Office of Scientific and …
Number of citations: 0 www.osti.gov
NN Nirmalakhandan, RE Speece - Environmental science & …, 1988 - ACS Publications
Correlations for aqueous solubility of a range of 200 environmentally relevant chemicals are derived from mo-lecular connectivity indexes and a polarizability factor, calculated solely …
Number of citations: 143 pubs.acs.org
P Bradamante, A Stefani, G Fachinetti - Journal of organometallic chemistry, 1984 - Elsevier
3,3-Dimethylbutene is converted into 4,4-dimethylpentanal at −15C in the presence of HCo 3 (CO) 9 and HCo(CO) 4 under argon. Under the same conditions there is no reaction in the …
Number of citations: 8 www.sciencedirect.com
L Mu, C Feng, L Xu - MATCH Commun. Math. Comput. Chem, 2006 - match.pmf.kg.ac.rs
A novel edge degree fi for heteroatom and multiple bonds in molecular graph is derived on the basis of the edge degree δ (er). A novel edge connectivity index mF is introduced. The …
Number of citations: 5 match.pmf.kg.ac.rs
H Hamano, K Nagata, N Fukada, H Shimotahira… - Bioorganic & medicinal …, 2000 - Elsevier
Acyclic noncompetitive antagonists of ionotropic γ-aminobutyric acid (GABA) receptors, bearing an ester or ether linkage, were designed, synthesized, and assayed for their inhibition of …
Number of citations: 19 www.sciencedirect.com
A Khajeh, H Modarress - Journal of chemometrics, 2011 - Wiley Online Library
Several types of descriptors were used to derive quantitative structure–property relationship (QSPR) for prediction of surface tension of 142 alcohols at 298.15 K. Genetic function …
PJ Wagner, PA Kelso, AE Kemppainen… - Journal of the American …, 1972 - ACS Publications
In 6-methoxyvalerophenone (7) the7 CH bonds are deactivated and the 6 CH bonds activated such that the triplet undergoes roughly 50: 50 7-and-hydrogen abstraction, with the …
Number of citations: 122 pubs.acs.org

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